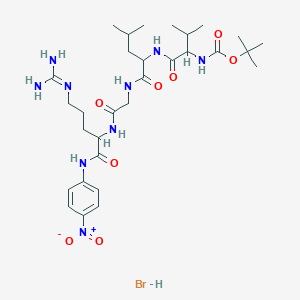
Boc-Val-Leu-Gly-Arg-PNA.HBr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Val-Leu-Gly-Arg-PNA.HBr involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids (Boc-Val, Boc-Leu, Boc-Gly, and Boc-Arg) using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the p-nitroanilide (PNA) group is introduced. The final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-Val-Leu-Gly-Arg-PNA.HBr primarily undergoes hydrolysis reactions catalyzed by specific enzymes. The compound is designed to be a substrate for proteolytic enzymes, which cleave the peptide bond, releasing p-nitroaniline (PNA) as a detectable product .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin or the horseshoe crab clotting enzyme.
Conditions: Typically conducted in buffered aqueous solutions at physiological pH and temperature
Major Products
The major product formed from the enzymatic hydrolysis of this compound is p-nitroaniline (PNA), which can be quantified spectrophotometrically .
Scientific Research Applications
Boc-Val-Leu-Gly-Arg-PNA.HBr is widely used in scientific research for various applications:
Biochemistry: As a chromogenic substrate in enzyme assays to measure protease activity.
Biology: In studies involving blood coagulation and clotting mechanisms, particularly using the horseshoe crab clotting enzyme.
Medicine: In diagnostic assays for detecting bacterial endotoxins.
Industry: Used in quality control processes for pharmaceuticals and biological products
Mechanism of Action
The mechanism of action of Boc-Val-Leu-Gly-Arg-PNA.HBr involves its cleavage by specific proteolytic enzymes. The peptide bond between the arginine and p-nitroanilide is hydrolyzed, releasing p-nitroaniline. This reaction is often used to measure enzyme activity, as the release of p-nitroaniline can be detected and quantified by its absorbance at 405 nm .
Comparison with Similar Compounds
Similar Compounds
Boc-Leu-Gly-Arg-PNA: Another chromogenic substrate with a similar structure but lacking the valine residue.
Boc-Val-Gly-Arg-PNA: Similar to Boc-Val-Leu-Gly-Arg-PNA.HBr but with a different amino acid sequence.
Boc-Val-Leu-Gly-Arg-pNA acetate: A variant with acetate salt instead of hydrobromide
Uniqueness
This compound is unique due to its specific sequence and the presence of the p-nitroanilide group, making it an effective chromogenic substrate for detecting proteolytic enzyme activity. Its use in assays for bacterial endotoxins and blood coagulation studies highlights its versatility and importance in scientific research .
Properties
Molecular Formula |
C30H50BrN9O8 |
|---|---|
Molecular Weight |
744.7 g/mol |
IUPAC Name |
tert-butyl N-[1-[[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrobromide |
InChI |
InChI=1S/C30H49N9O8.BrH/c1-17(2)15-22(37-27(43)24(18(3)4)38-29(44)47-30(5,6)7)25(41)34-16-23(40)36-21(9-8-14-33-28(31)32)26(42)35-19-10-12-20(13-11-19)39(45)46;/h10-13,17-18,21-22,24H,8-9,14-16H2,1-7H3,(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H,38,44)(H4,31,32,33);1H |
InChI Key |
JPUQZLKYSCCNNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


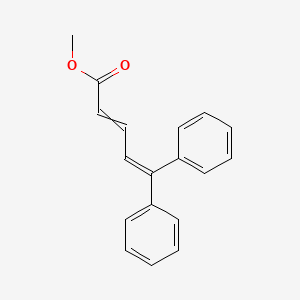
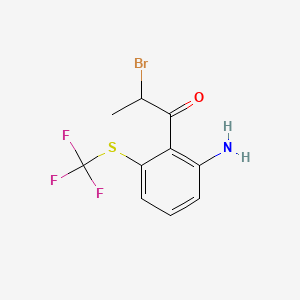

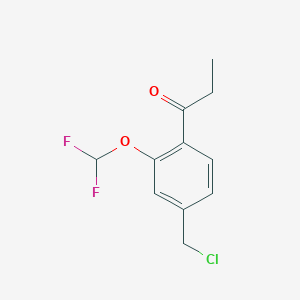


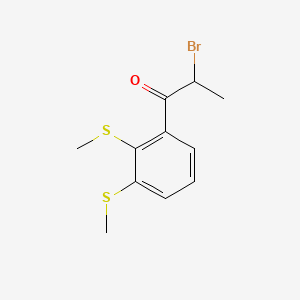
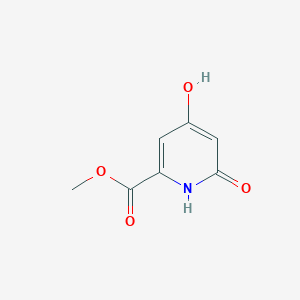




![Methyl 2-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzoate](/img/structure/B14062854.png)
![Dimethyl (7-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14062858.png)
